N-(isoxazol-4-yl)pivalamide N-(isoxazol-4-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 1339081-24-1
VCID: VC4357401
InChI: InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11)
SMILES: CC(C)(C)C(=O)NC1=CON=C1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196

N-(isoxazol-4-yl)pivalamide

CAS No.: 1339081-24-1

Cat. No.: VC4357401

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

N-(isoxazol-4-yl)pivalamide - 1339081-24-1

Specification

CAS No. 1339081-24-1
Molecular Formula C8H12N2O2
Molecular Weight 168.196
IUPAC Name 2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide
Standard InChI InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11)
Standard InChI Key LAUKJUROMJCXLE-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CON=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

N-(Isoxazol-4-yl)pivalamide consists of two primary components:

  • Isoxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2, conferring aromaticity and metabolic stability .

  • Pivalamide group: A bulky tert-butyl amide moiety ((CH3)3C-C(O)-NH2\text{(CH}_3\text{)}_3\text{C-C(O)-NH}_2) that enhances lipophilicity and steric hindrance, potentially influencing protein binding and bioavailability .

Table 1: Molecular Properties of N-(Isoxazol-4-yl)pivalamide

PropertyValue
Molecular formulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular weight168.19 g/mol
CAS Registry Number1339081-24-1
IUPAC Name2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide
Key functional groupsIsoxazole, tertiary amide

The compound’s planar isoxazole ring facilitates π-π stacking interactions, while the pivalamide group may hinder enzymatic degradation, as seen in structurally analogous compounds .

Synthesis and Preparation

Synthetic Routes

While explicit protocols for N-(isoxazol-4-yl)pivalamide are scarce, its synthesis likely involves:

  • Isoxazole ring formation: Cycloaddition of nitrile oxides with alkynes under metal-free conditions, a widely reported method for isoxazole synthesis . For example, hydroxylamine derivatives react with propargyl amines to form the isoxazole core .

  • Amide bond formation: Coupling the isoxazole-4-amine with pivaloyl chloride ((CH3)3CCOCl\text{(CH}_3\text{)}_3\text{CCOCl}) in the presence of a base like triethylamine .

Key Reaction Steps:

  • Generation of isoxazole-4-amine:

    RC≡CH+NH2OHIsoxazole-4-amine(via 1,3-dipolar cycloaddition)[12]\text{RC≡CH} + \text{NH}_2\text{OH} \rightarrow \text{Isoxazole-4-amine} \quad \text{(via 1,3-dipolar cycloaddition)}[12]
  • Pivaloylation:

    Isoxazole-4-amine+(CH3)3CCOClEt3NN-(Isoxazol-4-yl)pivalamide[2][14]\text{Isoxazole-4-amine} + \text{(CH}_3\text{)}_3\text{CCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(Isoxazol-4-yl)pivalamide}[2][14]

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the isoxazole’s 4-position requires precise control of reaction conditions, such as temperature and catalyst use .

  • Yield improvements: Microwave-assisted synthesis or flow chemistry could enhance efficiency, as demonstrated in related isoxazole derivatizations .

Pharmacological and Biological Applications

Antimicrobial Activity

3-(Thiazol-5-yl)isoxazole derivatives demonstrate broad-spectrum antimicrobial properties. For example, 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)isoxazole urea analogs inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The pivalamide group’s lipophilicity may enhance membrane penetration, a hypothesis supported by logP values of similar compounds (~1.7) .

Chemical Properties and Reactivity

Physicochemical Profile

  • Solubility: Low aqueous solubility due to the hydrophobic tert-butyl group; soluble in DMSO and DMF.

  • Stability: Resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >24 hours, as observed in related pivalamides .

  • logP: Estimated at 1.7–2.1, indicating moderate lipophilicity conducive to blood-brain barrier penetration .

Reactivity

  • Nucleophilic substitution: The isoxazole’s electron-deficient C-5 position undergoes substitution with amines or thiols under basic conditions .

  • Redox reactions: Isoxazole rings are resistant to oxidation but may undergo reduction to β-enaminones under hydrogenation .

Future Directions and Research Opportunities

Targeted Drug Design

  • CFTR correctors: Structural optimization to enhance binding to CFTR’s nucleotide-binding domain (NBD1) .

  • Anticancer agents: Screening against kinase targets (e.g., EGFR, VEGFR) given isoxazoles’ affinity for ATP-binding pockets .

Synthetic Methodology

  • Green chemistry: Employing biocatalysts or solvent-free conditions to improve sustainability .

  • High-throughput screening: Libraries of N-(isoxazol-4-yl)pivalamide analogs for phenotypic assays .

Pharmacokinetic Studies

  • ADMET profiling: Assessing absorption, distribution, and toxicity in preclinical models to guide lead optimization .

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